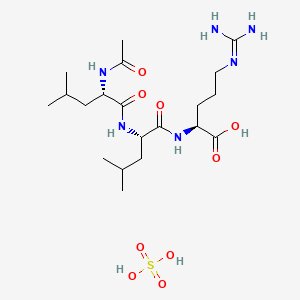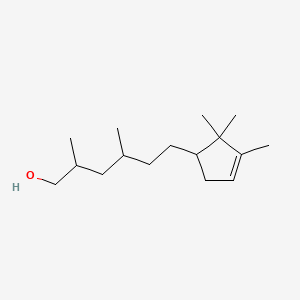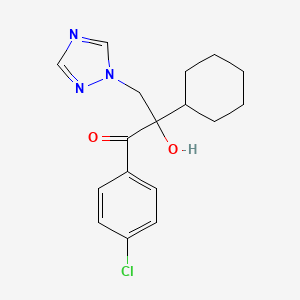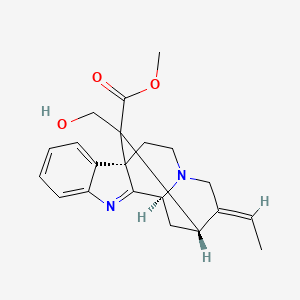
Ercinaminine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ercinaminine is a naturally occurring indole alkaloid found in the plant Vinca erecta. It is known for its complex molecular structure and significant biological activities. The compound is also referred to as desacetylakuammiline or o-deacetylakuammiline . This compound belongs to the class of corynanthean-type alkaloids, which are derived from the biosynthetic pathway of tryptophan .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ercinaminine involves several steps, starting from simple precursors. One common method includes the use of reductive amination and nucleophilic substitution reactions . Transition metal-catalyzed reactions and C-H functionalization are also employed to achieve the desired molecular complexity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from Vinca erecta, followed by purification processes such as chromatography. The yield and purity of the compound can be optimized by adjusting the extraction conditions, including pH, temperature, and solvent composition .
Analyse Des Réactions Chimiques
Types of Reactions: Ercinaminine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in this compound acts as a nucleophile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of this compound.
Substitution: Alkylated or acylated derivatives of this compound
Applications De Recherche Scientifique
Ercinaminine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products
Mécanisme D'action
Ercinaminine is compared with other indole alkaloids such as vincamine, eburnamine, and apovincamine. These compounds share similar structural features but differ in their biological activities and therapeutic potentials . This compound is unique due to its specific molecular interactions and the distinct pathways it influences .
Comparaison Avec Des Composés Similaires
- Vincamine
- Eburnamine
- Apovincamine
Ercinaminine stands out for its unique chemical structure and diverse applications in various fields of research. Its potential for therapeutic use and its role in scientific studies make it a compound of significant interest.
Propriétés
Numéro CAS |
1897-30-9 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (1S,10S,12S,13E)-13-ethylidene-18-(hydroxymethyl)-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-20-14-6-4-5-7-16(14)22-18(20)17(23)10-15(13)21(20,12-24)19(25)26-2/h3-7,15,17,24H,8-12H2,1-2H3/b13-3-/t15-,17-,20+,21?/m0/s1 |
Clé InChI |
XLHUHYFKFFGUFE-AMDCCRFKSA-N |
SMILES isomérique |
C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N=C3[C@@H]2C[C@@H]1C4(CO)C(=O)OC |
SMILES canonique |
CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(CO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



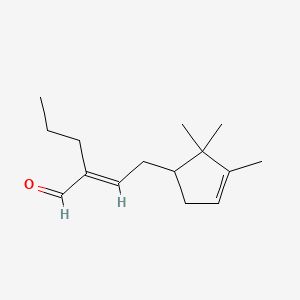
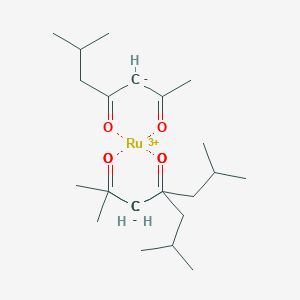

![2-(2-Aminoethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12682026.png)
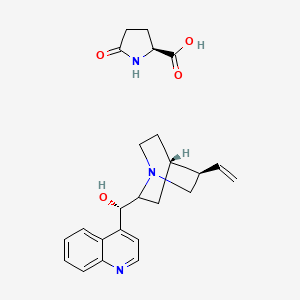
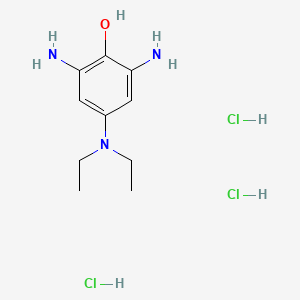
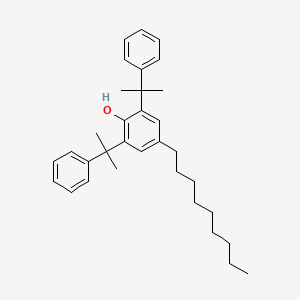
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
